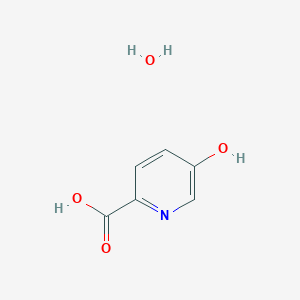

5-Hydroxypyridine-2-carboxylic Acid Hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-hydroxypyridine-2-carboxylic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3.H2O/c8-4-1-2-5(6(9)10)7-3-4;/h1-3,8H,(H,9,10);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFYWFVYYQRWBPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)C(=O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194707-71-5 | |

| Record name | 1194707-71-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Hydroxypyridine-2-carboxylic Acid Hydrate: A Key Intermediate in Medicinal Chemistry

Introduction

5-Hydroxypyridine-2-carboxylic acid, also known as 5-hydroxypicolinic acid, is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the realms of pharmaceutical and agrochemical research.[1] Its molecular structure, which features a pyridine ring functionalized with both a hydroxyl and a carboxylic acid group, imparts a unique reactivity that makes it a valuable building block for the synthesis of more complex, biologically active molecules. This guide provides a comprehensive technical overview of 5-Hydroxypyridine-2-carboxylic acid hydrate, including its chemical properties, synthesis, and key applications, with a focus on its emerging role in drug discovery as a chelating agent for metalloenzyme inhibition.

Chemical and Physical Properties

5-Hydroxypyridine-2-carboxylic acid is most commonly available as a monohydrate. It is an off-white to pale yellow crystalline solid that is stable under recommended storage conditions (2-8°C, under inert gas).[2] The presence of both a weakly acidic hydroxyl group and a more strongly acidic carboxylic acid group, along with the basic nitrogen atom in the pyridine ring, gives the molecule amphoteric properties and governs its solubility and reactivity.

Molecular Weight and Formula

A clear understanding of the molecular weight is fundamental for stoichiometric calculations in synthesis and for analytical characterization. The key molecular details are summarized in the table below.

| Property | Anhydrous | Monohydrate |

| Molecular Formula | C₆H₅NO₃ | C₆H₅NO₃ · H₂O |

| Molecular Weight | 139.11 g/mol [1] | 157.12 g/mol |

| CAS Number | 15069-92-8[1] | 1194707-71-5 |

Solubility and pKa

The solubility and acidity constants (pKa) are critical physicochemical parameters that influence the behavior of a compound in biological systems and guide formulation development. While experimental data is not extensively published, predicted values and qualitative solubility information provide useful guidance. The compound is soluble in dimethyl sulfoxide (DMSO), methanol, and ethanol.[2]

Predicted pKa values suggest the carboxylic acid proton is the most acidic, a crucial factor in its ability to act as a bidentate ligand in metal chelation. One prediction places the most acidic pKa at approximately 2.51, which is characteristic of a carboxylic acid on an electron-withdrawing aromatic ring.[3]

Synthesis of 5-Hydroxypyridine-2-carboxylic Acid

While various synthetic routes exist for pyridine carboxylic acids, a plausible and effective method for the synthesis of 5-hydroxypyridine-2-carboxylic acid is via a multi-step process starting from readily available precursors. One such route, adapted from established pyridine chemistry, is outlined below.

Proposed Synthetic Pathway: Multi-step Synthesis from 2-Bromo-5-nitropyridine

This pathway involves the initial displacement of a bromide, followed by reduction of the nitro group, and finally a diazotization-hydroxylation sequence.

Caption: Proposed multi-step synthesis of 5-Hydroxypyridine-2-carboxylic Acid.

This proposed synthesis is based on a known multi-step reaction sequence reported for similar pyridine derivatives.[4]

Key Applications in Drug Discovery and Agrochemicals

The bifunctional nature of 5-hydroxypyridine-2-carboxylic acid makes it a versatile intermediate for creating a diverse range of derivatives.

Pharmaceutical Intermediate

This compound is a recognized building block in the synthesis of pharmaceuticals, with particular emphasis on treatments for neurological disorders.[1][5] Its derivatives are explored for their potential therapeutic benefits in neuroscience.

A significant body of research highlights the ability of hydroxypyridinone scaffolds to act as potent metal chelators, particularly for iron (Fe³⁺).[6][7] This property is crucial for their application as inhibitors of metalloenzymes, where a metal ion is essential for catalytic activity. The 5-hydroxy and 2-carboxy groups of 5-hydroxypyridine-2-carboxylic acid can form a stable bidentate complex with metal ions in the active sites of enzymes, thereby inhibiting their function. This mechanism is particularly relevant for the development of novel antiviral agents, such as influenza endonuclease inhibitors, and for therapies targeting iron overload diseases.[7]

Caption: Mechanism of metalloenzyme inhibition by chelation.

Agrochemical Synthesis

In addition to its pharmaceutical applications, 5-hydroxypyridine-2-carboxylic acid serves as a precursor for advanced herbicides and fungicides.[1] Its incorporation into agrochemical formulations can lead to products with enhanced efficacy in crop protection and yield improvement.[1]

Experimental Protocols

The following protocols are provided as standardized methodologies for the synthesis of derivatives and for the characterization of 5-Hydroxypyridine-2-carboxylic acid.

Protocol 1: Amide Bond Formation via HATU Coupling

This protocol describes a general and highly efficient method for forming an amide bond between 5-hydroxypyridine-2-carboxylic acid and a primary or secondary amine using HATU as a coupling agent.

Materials:

-

5-Hydroxypyridine-2-carboxylic acid

-

Amine of interest

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

In a flask under an inert atmosphere, dissolve 5-hydroxypyridine-2-carboxylic acid (1.0 equivalent) in anhydrous DMF.

-

Add DIPEA (2.0 equivalents) to the solution, followed by HATU (1.1 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid, forming the reactive OAt-active ester.[8]

-

Add the desired amine (1.2 equivalents) to the pre-activated mixture.

-

Stir the reaction at room temperature for 1-4 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: Workflow for HATU-mediated amidation.

Protocol 2: Esterification using Thionyl Chloride

This protocol outlines the conversion of 5-hydroxypyridine-2-carboxylic acid to its corresponding acid chloride, followed by reaction with an alcohol to form the ester.

Materials:

-

5-Hydroxypyridine-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Alcohol of interest

-

Anhydrous dichloromethane (DCM) or other inert solvent

-

Triethylamine or other non-nucleophilic base

Procedure:

-

Acid Chloride Formation:

-

To a stirred solution of 5-hydroxypyridine-2-carboxylic acid (1.0 equivalent) in an anhydrous solvent, cautiously add thionyl chloride (1.2-1.5 equivalents) at 0°C. A catalytic amount of DMF can be added to accelerate the reaction.[9]

-

Allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours until gas evolution (SO₂ and HCl) ceases.[10]

-

Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure. The crude acid chloride can be used directly in the next step.

-

-

Ester Formation:

-

Dissolve the crude acid chloride in anhydrous DCM.

-

In a separate flask, dissolve the desired alcohol (1.0-1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in anhydrous DCM.

-

Slowly add the acid chloride solution to the alcohol solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude ester by column chromatography.

-

Protocol 3: Determination of pKa by Potentiometric Titration

This method provides an accurate determination of the acid dissociation constant(s).

Procedure:

-

Dissolve a precisely weighed amount of this compound in carbonate-free deionized water.

-

Use a calibrated pH meter and an automated titrator to add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Record the pH of the solution after each addition of titrant.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa value corresponds to the pH at the half-equivalence point(s) of the titration.

Safety and Handling

5-Hydroxypyridine-2-carboxylic acid is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated area, preferably a fume hood. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles (conforming to EN166).

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat and long trousers.

-

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

First Aid:

-

In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water. If irritation persists, seek medical attention.

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.

-

If swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant potential in drug discovery and agrochemical development. Its unique structural features, particularly its capacity for metal chelation, position it as a key scaffold for the design of novel metalloenzyme inhibitors. The synthetic protocols and characterization methodologies outlined in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in their research and development endeavors, paving the way for future innovations in medicine and agriculture.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-HYDROXYPYRIDINE-2-CARBOXYLIC ACID CAS#: 15069-92-8 [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. 5-HYDROXYPYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 5-Hydroxypyridine-2-carboxylic Acid Hydrate: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxypyridine-2-carboxylic acid, also known as 5-hydroxypicolinic acid, is a versatile heterocyclic compound of significant interest in pharmaceutical and agrochemical research. Its hydrated form is a common state for this molecule, influencing its solid-state properties and handling. This technical guide provides a comprehensive overview of the structure, physicochemical properties, synthesis, and analytical characterization of 5-Hydroxypyridine-2-carboxylic Acid Hydrate. Furthermore, it delves into its applications as a crucial building block in the development of bioactive molecules, particularly in the context of neurological disorders and enzyme inhibition. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and chemical synthesis, offering both foundational knowledge and practical insights.

Introduction

5-Hydroxypyridine-2-carboxylic acid is a pyridine derivative characterized by the presence of both a hydroxyl and a carboxylic acid functional group on the pyridine ring.[1] These functional groups impart a high degree of reactivity and versatility, making it an invaluable intermediate in organic synthesis. The compound's ability to participate in a wide array of chemical transformations, including esterification and amidation, allows for the creation of diverse molecular architectures with tailored biological activities.[1]

In the pharmaceutical industry, derivatives of 5-Hydroxypyridine-2-carboxylic acid are actively explored for their therapeutic potential, with a notable focus on treatments for neurological disorders.[2][3] Its structural framework serves as a scaffold for the design of novel drug candidates.[3] Similarly, in the agrochemical sector, this compound is a key precursor for the formulation of advanced herbicides and fungicides, contributing to enhanced crop protection and productivity.[2]

This guide will focus on the hydrate form of 5-Hydroxypyridine-2-carboxylic acid, providing a detailed examination of its structure and properties, which are critical for its effective utilization in research and development.

Physicochemical Properties

This compound is typically a white to off-white or pale yellow crystalline solid that is stable under normal ambient conditions.[4][5] It is often referred to by its synonym, 5-hydroxypicolinic acid.[4] The key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₅NO₃ · H₂O | |

| Molecular Weight | 157.12 g/mol | |

| CAS Number | 1194707-71-5 | |

| Anhydrous CAS Number | 15069-92-8 | [1][4] |

| Melting Point | 267-275 °C | |

| Appearance | Solid | |

| Solubility | Soluble in acetone, dimethyl sulfoxide (DMSO), ethanol, and methanol. | [6][7] |

Molecular and Crystal Structure

The molecular structure of 5-Hydroxypyridine-2-carboxylic acid consists of a pyridine ring substituted with a hydroxyl group at the 5-position and a carboxylic acid group at the 2-position. The presence of both a hydrogen-bond donor (hydroxyl) and a hydrogen-bond acceptor (carboxylic acid and the pyridine nitrogen) facilitates the formation of a stable hydrate.

Caption: 2D structure of this compound.

Synthesis and Purification

The synthesis of 5-Hydroxypyridine-2-carboxylic acid is primarily achieved through the oxidation and hydroxylation of substituted pyridine precursors.[4] A common synthetic route involves the use of 2-Bromo-5-nitropyridine as a starting material.[8] While various synthetic strategies exist, a detailed, multi-step laboratory protocol is outlined below, based on established chemical transformations.

Experimental Protocol: Synthesis of 5-Hydroxypyridine-2-carboxylic Acid

This protocol describes a potential synthetic route. Researchers should consult original literature and perform appropriate safety assessments before conducting any experiment.

Step 1: Sonogashira Coupling of 2-Bromo-5-nitropyridine

-

To a solution of 2-bromo-5-nitropyridine in a suitable solvent (e.g., THF/water), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).

-

Add a terminal alkyne (e.g., trimethylsilylacetylene) and a base (e.g., triethylamine).

-

Stir the reaction mixture at room temperature under an inert atmosphere until completion (monitored by TLC).

-

Work up the reaction by removing the solvent and purifying the product by column chromatography.

Step 2: Desilylation and Hydration

-

Dissolve the product from Step 1 in a suitable solvent (e.g., methanol).

-

Add a desilylating agent (e.g., potassium carbonate) and stir at room temperature.

-

Upon completion, neutralize the reaction and extract the product.

-

Purify the resulting alkyne by recrystallization or chromatography.

Step 3: Oxidative Cleavage to the Carboxylic Acid

-

Dissolve the alkyne from Step 2 in a mixture of solvents (e.g., CCl₄/CH₃CN/H₂O).

-

Add a catalytic amount of RuCl₃·xH₂O followed by the portion-wise addition of an oxidizing agent (e.g., NaIO₄).

-

Stir the reaction vigorously at room temperature.

-

After completion, quench the reaction, extract the product into an organic solvent, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to yield 5-nitropyridine-2-carboxylic acid.

Step 4: Reduction of the Nitro Group

-

Dissolve 5-nitropyridine-2-carboxylic acid in a suitable solvent (e.g., ethanol).

-

Add a reducing agent (e.g., SnCl₂·2H₂O) and heat the mixture to reflux.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture and neutralize with a base.

-

Filter the resulting precipitate and concentrate the filtrate to obtain 5-aminopyridine-2-carboxylic acid.

Step 5: Diazotization and Hydrolysis

-

Dissolve 5-aminopyridine-2-carboxylic acid in an aqueous acidic solution (e.g., H₂SO₄) at 0 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water while maintaining the low temperature.

-

Stir the reaction mixture at 0 °C for a specified time, then allow it to warm to room temperature.

-

Heat the solution to induce hydrolysis of the diazonium salt.

-

Cool the reaction mixture and collect the precipitated 5-Hydroxypyridine-2-carboxylic acid by filtration.

Step 6: Hydrate Formation

-

Dissolve the anhydrous 5-Hydroxypyridine-2-carboxylic acid in a minimal amount of hot water.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystals of this compound by filtration and dry under vacuum.

Caption: A potential synthetic workflow for this compound.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of this compound. The following spectroscopic techniques are fundamental for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In a deuterated solvent such as DMSO-d₆, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring. The chemical shifts and coupling patterns of these protons provide valuable information about the substitution pattern. The protons of the hydroxyl and carboxylic acid groups will typically appear as broad singlets, and their chemical shifts can be concentration and temperature-dependent.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbon of the carboxylic acid and the carbon atom attached to the hydroxyl group are particularly diagnostic.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl group and the water of hydration. The C=O stretching vibration of the carboxylic acid will appear as a strong absorption band around 1700 cm⁻¹. Other characteristic peaks for the aromatic C-H and C=C bonds of the pyridine ring will also be present.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum will show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻ of the anhydrous compound.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for characterizing the hydrate. TGA can be used to determine the water content by measuring the mass loss upon heating. The DSC thermogram will show endothermic peaks corresponding to the dehydration process and subsequent melting or decomposition of the anhydrous compound.

Applications in Drug Discovery and Development

The unique structural features of 5-Hydroxypyridine-2-carboxylic acid make it a valuable scaffold in medicinal chemistry. Its derivatives have shown a broad range of biological activities, with a significant focus on their role as enzyme inhibitors.[9]

Enzyme Inhibition

Pyridine carboxylic acid derivatives are known to function as inhibitors for a wide array of enzymes, including metallo-β-lactamases and dopamine β-monooxygenase.[10][11] The carboxylic acid and hydroxyl groups can act as key binding moieties, coordinating with metal ions in the active sites of metalloenzymes or forming crucial hydrogen bonds with amino acid residues.[12] The ability to easily modify the pyridine ring allows for the fine-tuning of inhibitory potency and selectivity.[9]

Caption: Putative binding mode of a 5-Hydroxypyridine-2-carboxylic Acid derivative in an enzyme active site.

Neurological Disorders

Derivatives of 5-Hydroxypyridine-2-carboxylic acid are being investigated as potential therapeutic agents for various neurological disorders.[2][3] The pyridine core is a common motif in many centrally active drugs. The ability to introduce various substituents onto the pyridine ring allows for the modulation of physicochemical properties such as lipophilicity and polarity, which are critical for blood-brain barrier penetration.

Conclusion

This compound is a fundamentally important building block in the fields of pharmaceutical and agrochemical synthesis. Its unique combination of functional groups provides a versatile platform for the development of novel, biologically active compounds. A thorough understanding of its structure, physicochemical properties, and analytical characteristics is paramount for its effective application. This technical guide has provided a comprehensive overview of these aspects, with the aim of supporting researchers and scientists in their endeavors to leverage this valuable chemical intermediate for the advancement of science and technology.

References

- Kühler, T., et al. (1998). Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site. Journal of Medicinal Chemistry, 41(10), 1777-1788.

-

ResearchGate. (n.d.). (a) TGA and modulated (overall signal) DSC curves of the rec sample.... Retrieved from [Link]

- Pemberton, O. A., et al. (2018). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. ACS infectious diseases, 4(12), 1734–1744.

- Hidaka, H., et al. (1977). Inhibition of dopamine beta-hydroxylase in blood vessels by picolinic acid derivatives in vivo and their anthypertensive effects. Japanese journal of pharmacology, 27(1), 91-99.

-

Taylor & Francis Online. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

-

PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 5-Hydroxypyridine-2-carboxylic Acid in Chemical Synthesis. Retrieved from [Link]

- King, A. M., & Behrman, E. J. (2021). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta crystallographica.

- Behrman, E. J. (2021). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Hydroxypyridine-2-carboxylic Acid: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). DSC and TGA thermograms of 4,4′-BIPY carboxylic acid solvates recorded.... Retrieved from [Link]

-

Western Michigan University ScholarWorks at WMU. (2014). Investigation of Thermal Properties of Carboxylates with Various Structures. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 5.. Retrieved from [Link]

-

Stenutz. (n.d.). 5-hydroxypicolinic acid. Retrieved from [Link]

-

Springer. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Hydroxypyridine-2-carboxylic Acid: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. Retrieved from [Link]

-

IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5‐hydroxypipecolic acid.. Retrieved from [Link]

- Google Patents. (n.d.). CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 13096-31-6 | Product Name : 5-Hydroxypiperidine-2-carboxylic Acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of pyridine‐2,5‐dicarboxylic acid ligand.. Retrieved from [Link]

-

Reddit. (2018). Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. Retrieved from [Link]

-

Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

Sources

- 1. synchem.de [synchem.de]

- 2. eng.uc.edu [eng.uc.edu]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. 5-HYDROXYPYRIDINE-2-CARBOXYLIC ACID CAS#: 15069-92-8 [m.chemicalbook.com]

- 7. 5-Hydroxypicolinic acid [acrospharmatech.com]

- 8. 5-HYDROXYPYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of dopamine beta-hydroxylase in blood vessels by picolinic acid derivatives in vivo and their anthypertensive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of 5-Hydroxypyridine-2-carboxylic Acid

An In-depth Technical Guide to the Synthesis of 5-Hydroxypyridine-2-carboxylic Acid Hydrate

5-Hydroxypyridine-2-carboxylic acid, also known as 5-hydroxypicolinic acid, is a heterocyclic compound of significant interest in modern chemical synthesis.[1][2] Its structure is deceptively simple, featuring a pyridine ring functionalized with both a hydroxyl (-OH) group at the 5-position and a carboxylic acid (-COOH) group at the 2-position. This dual functionality makes it an exceptionally versatile and valuable building block.[1] The electron-withdrawing nature of the pyridine ring, combined with the nucleophilic character of the hydroxyl group and the reactive potential of the carboxylic acid, provides multiple sites for sophisticated chemical transformations.

This unique molecular architecture is crucial for the development of complex, biologically active molecules. In the pharmaceutical sector, it serves as a key intermediate in the synthesis of novel drug candidates, particularly those targeting neurological disorders.[2] In the agrochemical industry, it is a precursor for advanced herbicides and fungicides designed to improve crop protection and yield.

This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the core synthetic pathways to this compound. It moves beyond simple procedural lists to explain the underlying chemical principles and the rationale behind key experimental choices, ensuring a deep and practical understanding of its preparation.

Pathway 1: Catalytic Debenzylation of a Protected Precursor

This is one of the most direct and high-yielding methods, predicated on the use of a stable, protected precursor. The strategy involves the catalytic hydrogenation of a 5-benzyloxy-pyridine derivative. The benzyl group serves as an excellent protecting group for the hydroxyl functionality, as it is stable to a wide range of reaction conditions but can be cleanly removed under mild hydrogenation, liberating the desired hydroxyl group.

Causality and Experimental Rationale

The choice of palladium on carbon (Pd/C) as a catalyst is standard for hydrogenolysis reactions. Palladium has a high affinity for adsorbing hydrogen gas and activating the benzylic C-O bond, facilitating its cleavage. The reaction is typically run in an alcohol-water solvent system to ensure the solubility of the starting material and the product. The application of pressure (psi) increases the concentration of dissolved hydrogen, accelerating the reaction rate.

Experimental Protocol: Hydrogenation of 5-Benzyloxy-2-pyridinecarboxylic Acid Methyl Ester

-

Reaction Setup: A mixture of 5-benzyloxy-2-pyridinecarboxylic acid methyl ester (7.9 g), 75% aqueous ethanol (100 ml), and 5% palladium on carbon (0.2 g) is placed in a suitable hydrogenation vessel.

-

Hydrogenation: The system is purged and then pressurized with hydrogen gas to 47 psi. The reaction is allowed to proceed at room temperature with agitation.

-

Monitoring: The reaction is monitored by the uptake of hydrogen. The process is complete after the theoretical amount of hydrogen has been consumed.

-

Workup: The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.

-

Isolation: The filtrate is evaporated under reduced pressure to yield the methyl ester of the target compound.[3]

-

Hydrolysis (if starting from ester): The resulting methyl 5-hydroxy-2-pyridinecarboxylate can be hydrolyzed to the final carboxylic acid product by heating with an aqueous acid (e.g., HCl) or base (e.g., NaOH), followed by neutralization to the isoelectric point to precipitate the product.

Caption: Catalytic hydrogenation for deprotection.

Data Summary

| Starting Material | Catalyst | Reagents | Product | Melting Point (°C) | Reference |

| 5-Benzyloxy-2-pyridinecarboxylic acid methyl ester | 5% Palladium on Carbon | H₂, 75% aq. Ethanol | 5-Hydroxy-2-pyridinecarboxylic acid methyl ester | 191.5-192.5 | [3] |

Pathway 2: Multi-Step Synthesis from 2-Bromo-5-nitropyridine

This pathway represents a more classical, multi-step approach starting from a readily available, functionalized pyridine. It demonstrates the sequential manipulation of functional groups around the pyridine ring to construct the target molecule. This route involves nucleophilic substitution, reduction of a nitro group, and a Sandmeyer-type reaction to install the hydroxyl group.

Causality and Experimental Rationale

This synthesis is a logical progression of standard organic transformations. The initial nitro group at the 5-position is a powerful electron-withdrawing group, activating the 2-position for nucleophilic substitution of the bromine. The nitro group is then reduced to an amine, which is a versatile handle for further functionalization. Finally, the amino group is converted into a diazonium salt, which is subsequently displaced by a hydroxyl group upon heating in an aqueous acidic medium.

Experimental Protocol Overview

A multi-step synthesis starting from 2-Bromo-5-nitropyridine has been reported with the following sequence.[4]

-

Step 1 (Displacement): The bromo group is displaced. The reference mentions reaction with dimethylsulfoxide at 180 °C, a condition that can introduce an oxygen functionality.[4]

-

Step 2 (Hydrolysis): The intermediate is hydrolyzed using hydrochloric acid under heating.[4]

-

Step 3 (Nitro Reduction): The nitro group is reduced to an amino group using hydrogen sulfide in aqueous ammonia, a classic method known as the Zinin reduction. A 70% yield is reported for this step.[4]

-

Step 4 (Diazotization & Hydrolysis): The resulting 5-amino-2-pyridinecarboxylic acid is treated with sodium nitrite (NaNO₂) in concentrated sulfuric acid at low temperature (0 °C) to form a diazonium salt. This unstable intermediate is then heated (refluxed) in water to hydrolyze it, replacing the diazonium group with a hydroxyl group to yield the final product.[4]

Caption: Sequential functional group manipulation.

Data Summary

| Step | Starting Material | Key Reagents | Reported Yield | Reference |

| 1 & 2 | 2-Bromo-5-nitropyridine | DMSO; HCl | 54% (for step 2) | [4] |

| 3 | Nitro Intermediate | H₂S, 25% NH₃ | 70% | [4] |

| 4 | Amino Intermediate | NaNO₂, H₂SO₄; H₂O | - | [4] |

Pathway 3: Direct Carboxylation of 3-Hydroxypyridine

This approach represents a more atom-economical strategy, aiming to directly install the carboxylic acid group onto a simple precursor. While synthetically challenging, it is conceptually based on reactions like the Kolbe-Schmitt reaction, where a phenoxide is carboxylated using carbon dioxide.

Causality and Experimental Rationale

The hydroxyl group on the pyridine ring is an activating group that directs electrophilic substitution. By deprotonating the hydroxyl group with a strong base, its activating effect is significantly enhanced. The resulting pyridinoxide anion can then act as a nucleophile, attacking carbon dioxide. The regioselectivity (carboxylation at the 2-position, ortho to the nitrogen and meta to the hydroxyl) is a complex outcome influenced by both electronic effects and the coordination of the cation to the ring's heteroatoms. This pathway, while plausible, often requires high temperatures and pressures and may suffer from regioselectivity issues.

Hypothetical Experimental Protocol

-

Anion Formation: 3-Hydroxypyridine is treated with a strong base (e.g., potassium hydroxide or sodium hydride) in a high-boiling point aprotic solvent to form the corresponding potassium or sodium salt.

-

Carboxylation: The reaction mixture is transferred to a high-pressure autoclave. Carbon dioxide gas is introduced at high pressure (e.g., >50 atm).

-

Reaction: The mixture is heated to a high temperature (e.g., 150-200 °C) for several hours.

-

Workup: After cooling and venting, the reaction mixture is dissolved in water. The solution is acidified to a pH of ~3-4, causing the 5-Hydroxypyridine-2-carboxylic acid to precipitate out of the solution.

-

Purification: The crude product is collected by filtration and can be purified by recrystallization.

Caption: Direct C-H carboxylation strategy.

Alternative and Emerging Synthetic Strategies

The field of organic synthesis is constantly evolving, with a drive towards more efficient and environmentally benign methods.

-

Biotransformation: The use of microorganisms or isolated enzymes offers a powerful tool for regioselective hydroxylation. For instance, bacterial species have been identified that can regioselectively hydroxylate pyridine carboxylic acid derivatives.[5] This approach can provide high selectivity under mild, aqueous conditions, avoiding the need for protecting groups and harsh reagents.

-

Oxidation of Alkylpyridines: The oxidation of substituted methylpyridines, such as 2-methyl-5-hydroxypyridine, is another viable route. Catalytic systems, including those based on vanadium oxide or N-hydroxyphthalimide (NHPI) with cobalt and manganese salts, have been developed for the aerobic oxidation of methylpyridines to their corresponding carboxylic acids.[6][7][8]

Physicochemical Properties and Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized product.

| Property | Value | Reference(s) |

| CAS Number | 15069-92-8 | [2][9] |

| Molecular Formula | C₆H₅NO₃ | [2] |

| Molecular Weight | 139.11 g/mol | [2] |

| Appearance | Off-white crystalline powder | [2] |

| Melting Point | 260-264 °C | [9] |

| Purity (Typical) | ≥ 95% (NMR) | [2] |

Standard analytical techniques for verification include Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and Liquid Chromatography-Mass Spectrometry (LCMS) to verify the molecular weight and assess purity.[10]

Conclusion

The synthesis of this compound can be accomplished through several distinct pathways, each with its own strategic advantages. The deprotection of a benzyloxy precursor offers a reliable and high-yielding route, ideal for laboratory-scale synthesis. Multi-step constructions from functionalized pyridines showcase classical synthetic transformations, while direct carboxylation and oxidation methods represent more atom-economical, though potentially more challenging, approaches. As the demand for this versatile intermediate grows in the pharmaceutical and agrochemical sectors, the development of efficient, scalable, and sustainable synthetic methods will continue to be a priority for the scientific community.

References

-

Synthesis of 5-hydroxy-2-pyridinecarboxylic acid methyl ester . PrepChem.com. [Link]

-

The Versatility of 5-Hydroxypicolinic Acid in Chemical Synthesis and Research . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine... . PubMed. [Link]

-

Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate... . PMC - NIH. [Link]

-

The Versatility of 5-Hydroxypyridine-2-carboxylic Acid in Chemical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution . Canadian Science Publishing. [Link]

- CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.

-

5-Hydroxypicolinic acid . AcrosPharmatech. [Link]

-

Rate of Decarboxylation of pyridinecarboxylic acids . Chemistry Stack Exchange. [Link]

- CN101602715A - The synthetic method of 2-pyridine carboxylic acid.

-

Unlocking Potential: The Chemical Properties and Synthesis of 2-Methyl-5-hydroxypyridine . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

5-Hydroxypyridine-2-carboxylic Acid: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis and decarboxylation of pyridinecarboxylic acids from pyridoxol . The Journal of Organic Chemistry - ACS Publications. [Link]

-

Preparation of Pyridines, Part 7: By Amination and Hydroxylation . YouTube. [Link]

-

C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides . PMC - NIH. [Link]

-

Picolinic acid . Wikipedia. [Link]

-

About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst . Eurasian Chemico-Technological Journal. [Link]

-

Decarboxylation of 5-substituted 2-pyridinecarboxylic acids . American Chemical Society. [Link]

-

About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst . ResearchGate. [Link]

- JP2003261535A - Method for producing 2-hydroxy-5-methylpyridine.

-

Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide . ResearchGate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. prepchem.com [prepchem.com]

- 4. 5-HYDROXYPYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine carboxylic acids at position C3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst | Eurasian Chemico-Technological Journal [ect-journal.kz]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 5-Hydroxypicolinic acid [acrospharmatech.com]

- 10. 5-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 30766-12-2 [chemicalbook.com]

properties of 5-Hydroxypyridine-2-carboxylic Acid Hydrate.

An In-depth Technical Guide to 5-Hydroxypyridine-2-carboxylic Acid Hydrate

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal chemical intermediate. Known for its versatility, this compound serves as a fundamental building block in the synthesis of a wide array of biologically active molecules.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development and agrochemical industries, offering a comprehensive overview of its properties, synthesis, analysis, and applications, grounded in established scientific principles.

Core Molecular Profile and Significance

5-Hydroxypyridine-2-carboxylic Acid, also known as 5-Hydroxypicolinic Acid, is a derivative of pyridine.[4] Its molecular structure is characterized by a pyridine ring substituted with both a hydroxyl (-OH) and a carboxylic acid (-COOH) group.[3][4] This dual functionality imparts a high degree of reactivity, making it an exceptionally valuable precursor in complex organic synthesis.[1][3] The commercially available form is often a monohydrate, which is stable under standard laboratory conditions.[5]

Its primary significance lies in its role as a key intermediate. In the pharmaceutical sector, it is instrumental in developing novel drug candidates, particularly those targeting neurological disorders.[1][2][3] In the agrochemical field, it is a precursor for advanced herbicides and fungicides, contributing to enhanced crop protection and productivity.[1][2][3]

Structural Representation

Caption: Chemical structure of 5-Hydroxypyridine-2-carboxylic Acid.

Physicochemical Properties

The utility of a chemical intermediate is fundamentally dictated by its physical and chemical properties. These parameters influence reaction conditions, solvent selection, purification strategies, and storage requirements.

Summary of Key Properties

| Property | Value | Source(s) |

| Synonyms | 5-Hydroxypicolinic acid, 6-Carboxy-3-pyridinol | [1][6] |

| Appearance | Off-white to pale yellow crystalline powder/solid | [1][4][7] |

| Molecular Formula | C₆H₅NO₃ · H₂O (Monohydrate) C₆H₅NO₃ (Anhydrous) | [5][8] |

| Molecular Weight | 157.12 g/mol (Monohydrate) 139.11 g/mol (Anhydrous) | [5][8] |

| CAS Number | 1194707-71-5 (Monohydrate) 15069-92-8 (Anhydrous) | [1][2][5] |

| Melting Point | 267-275 °C[5] 260-264 °C[4] | [4][5] |

| Solubility | Soluble in acetone, dimethyl sulfoxide (DMSO), ethanol, and methanol. | [9][10] |

| pKa | 1.15 ± 0.50 (Predicted) | [9] |

| UV Absorbance (λmax) | 327 nm (in Methanol) | [9][10] |

| Stability | Stable at room temperature. | [4][9] |

Synthesis and Purification

The synthesis of 5-Hydroxypyridine-2-carboxylic Acid is typically achieved through multi-step organic reactions starting from substituted pyridine precursors.[4] Common strategies involve oxidation and hydroxylation reactions.[4] One documented pathway involves a four-step reaction starting from 2-Bromo-5-nitropyridine.[11]

Illustrative Synthesis Workflow

The causality behind this synthetic choice lies in the commercial availability of the starting material and the well-established transformations of nitro and bromo functional groups on a pyridine ring. The nitro group can be reduced to an amine, which is then converted to a hydroxyl group via a diazonium salt intermediate. The bromo group can be transformed into a carboxylic acid.

Caption: Generalized synthetic workflow for 5-Hydroxypyridine-2-carboxylic Acid.

Purification is critical to ensure the intermediate's suitability for pharmaceutical and agrochemical applications, where purity requirements are stringent (typically ≥95-98%).[1][7] Given its crystalline solid nature and solubility profile, recrystallization from a suitable solvent system (e.g., ethanol/water) is a standard and effective purification method.

Analytical Characterization Protocols

Ensuring the identity and purity of this compound is a self-validating system essential for its application in regulated industries. A multi-technique approach is employed for comprehensive characterization.

Key Analytical Techniques

| Technique | Purpose |

| HPLC / UPLC | The gold standard for purity assessment, separating the main compound from process-related impurities and degradation products.[12] |

| NMR Spectroscopy | Confirms the molecular structure and can be used for quantitative analysis (qNMR). |

| Mass Spectrometry (MS) | Determines the molecular weight, confirming the elemental composition. |

| Infrared (IR) Spectroscopy | Identifies the key functional groups (hydroxyl, carboxylic acid, aromatic ring). |

| Thermal Analysis (DSC/TGA) | Determines melting point and assesses thermal stability and hydration state. |

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from standard methodologies for analyzing polar aromatic carboxylic acids and serves as a robust starting point.[12] The choice of a C18 column is based on its versatility for reversed-phase chromatography, while the acidic mobile phase ensures the carboxylic acid group is protonated for better retention and peak shape.

-

Instrumentation:

-

HPLC or UPLC system equipped with a UV detector.[12]

-

-

Chromatographic Conditions (Proposed):

-

Sample Preparation:

-

Analysis:

-

Inject 5-10 µL of the prepared sample.

-

Calculate purity based on the area percentage of the main peak relative to the total area of all observed peaks.[12]

-

Applications in Research and Development

The unique arrangement of functional groups makes 5-Hydroxypyridine-2-carboxylic Acid a versatile scaffold in medicinal chemistry and material science.[13]

-

Pharmaceutical Development: It is a crucial building block for synthesizing complex molecules.[1][2] Its derivatives are actively investigated for their therapeutic potential, especially in neuroscience.[3] The pyridine core is a common and effective scaffold in drug design, capable of forming hydrogen bonds and π-π stacking interactions with biological targets.[13]

-

Agrochemical Synthesis: The compound serves as a precursor for effective and environmentally conscious herbicides and fungicides, helping to improve crop yields.[1]

-

Enzyme Inhibition Studies: The structure is explored for developing enzyme inhibitors, where the carboxylic acid and hydroxyl groups can act as key binding moieties or metal-binding ligands.[1][4]

-

Material Science: There is growing interest in incorporating this molecule into polymers and specialized coatings to impart enhanced functional properties.[3]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with any chemical intermediate. The information below is synthesized from Safety Data Sheets (SDS).

Hazard Identification

-

Hazard Statements:

Safe Handling and Storage Workflow

Caption: Recommended workflow for safe handling and storage.

-

Precautions for Safe Handling: Always use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] Ensure adequate ventilation, preferably by working in a chemical fume hood.[15] Avoid actions that generate dust.[8]

-

Conditions for Safe Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14][15] For long-term stability, storage at 0-8°C under an inert atmosphere (like nitrogen or argon) is recommended.[1][9]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation. Its well-defined physicochemical properties, versatile reactivity, and established synthetic routes make it a highly valuable intermediate for researchers and developers in the pharmaceutical, agrochemical, and material science sectors. A thorough understanding of its characteristics, coupled with stringent analytical validation and safe handling practices, is essential to fully leverage its potential in creating next-generation products.

References

- 5-Hydroxy-pyridine-2-carboxylic acid - Chem-Impex. (URL not available)

- An In-depth Technical Guide on 5- Hydroxypyrazine-2-carboxylic acid (CAS: 34604 - Benchchem. (URL not available)

- 5-Hydroxypyridine-2-carboxylic Acid: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL not available)

- The Versatility of 5-Hydroxypyridine-2-carboxylic Acid in Chemical Synthesis. (URL not available)

-

SAFETY DATA SHEET - Fisher Scientific. [Link]

-

5-hydroxypyrazine-2-carboxylic acid-MSDS - BioCrick. [Link]

- A Comparative Guide to Assessing the Purity of Synthesized 5-Hydroxypyrazine-2-carboxylic Acid - Benchchem. (URL not available)

-

Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC - NIH. [Link]

-

Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing - ACS Publications. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [guidechem.com]

- 5. 5-Hydroxypyridine-2-carboxylic acid 97 1194707-71-5 [sigmaaldrich.com]

- 6. synchem.de [synchem.de]

- 7. labproinc.com [labproinc.com]

- 8. fishersci.es [fishersci.es]

- 9. 5-HYDROXYPYRIDINE-2-CARBOXYLIC ACID CAS#: 15069-92-8 [m.chemicalbook.com]

- 10. 5-HYDROXYPYRIDINE-2-CARBOXYLIC ACID | 15069-92-8 [chemicalbook.com]

- 11. 5-HYDROXYPYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Solubility of 5-Hydroxypyridine-2-carboxylic Acid Hydrate

Abstract

5-Hydroxypyridine-2-carboxylic acid, also known as 5-hydroxypicolinic acid, is a pivotal intermediate in the synthesis of high-value molecules within the pharmaceutical and agrochemical sectors. Its utility as a molecular building block is fundamentally governed by its physicochemical properties, paramount among which is solubility.[1][2] This technical guide provides a comprehensive overview of the available solubility data for 5-Hydroxypyridine-2-carboxylic Acid Hydrate. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems. This document synthesizes data from chemical suppliers and scientific literature to present qualitative solubility, key physicochemical parameters, and robust, field-proven protocols for experimental solubility determination and quantification.

Physicochemical Profile

A thorough understanding of a compound's solubility profile begins with its fundamental physicochemical properties. These parameters provide the theoretical framework for predicting and interpreting its behavior in solution. 5-Hydroxypyridine-2-carboxylic acid is commercially available in both anhydrous and monohydrate forms, which may exhibit different properties.

| Property | Value (Monohydrate) | Value (Anhydrous) | Source(s) |

| Chemical Name | 5-Hydroxypyridine-2-carboxylic acid monohydrate | 5-Hydroxypyridine-2-carboxylic acid | [3] |

| Synonyms | 5-Hydroxypicolinic acid monohydrate | 5-Hydroxypicolinic acid, 6-Carboxy-3-pyridinol | [2][3][4] |

| CAS Number | 1194707-71-5 | 15069-92-8 | [3] |

| Molecular Formula | C₆H₅NO₃ · H₂O | C₆H₅NO₃ | [3] |

| Molecular Weight | 157.12 g/mol | 139.11 g/mol | [3] |

| Appearance | Solid, Off-white crystalline powder | Pale Yellow to White Solid | [2][5] |

| Melting Point | 267-275 °C | 260-264 °C | [3] |

| pKa (Predicted) | Not Available | 1.15 ± 0.50 (Strongest Acidic) | [5] |

| LogP (Predicted) | Not Available | 0.48540 | [3] |

Note: The predicted pKa value is characteristic of the carboxylic acid group, which is influenced by the electron-withdrawing nature of the pyridine ring.[6]

Qualitative Solubility Analysis

Qualitative data provides a foundational understanding of suitable solvent systems for reactions, purification, and formulation. Based on available safety and technical data sheets, 5-Hydroxypyridine-2-carboxylic acid (anhydrous form, CAS 15069-92-8) has been described as soluble in several common organic solvents.

| Solvent | Solubility | Source(s) |

| Acetone | Soluble | [5][7] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [5][7] |

| Ethanol | Soluble | [5][7] |

| Methanol | Soluble | [5][7] |

Field Insight: While this data is associated with the anhydrous form, it serves as an excellent starting point for solvent screening for the hydrate. However, the presence of a water molecule in the crystal lattice of the hydrate can influence its solvation thermodynamics. Therefore, experimental verification is always recommended. The general solubility in polar protic and aprotic solvents suggests its utility in a wide range of synthetic transformations.[1]

Key Factors Influencing Solubility

The solubility of this compound is not a static value but is dynamically influenced by environmental factors, most notably pH and temperature.

The Critical Role of pH

The structure of 5-Hydroxypyridine-2-carboxylic acid contains both a carboxylic acid group (acidic) and a pyridine ring nitrogen (basic). This amphoteric nature means its net charge and, consequently, its aqueous solubility are highly dependent on the pH of the medium.

-

At Low pH (pH < 1): The pyridine nitrogen will be protonated (forming a pyridinium ion), and the carboxylic acid will be in its neutral form. The molecule will carry a net positive charge.

-

At Mid-range pH (pH ~3-5): The carboxylic acid will deprotonate to form a carboxylate, while the pyridine nitrogen remains neutral. The molecule will exist predominantly as a zwitterion or an anion, which often enhances aqueous solubility.

-

At High pH (pH > 8-9): The hydroxyl group may also deprotonate, resulting in a dianionic species.

Understanding the pKa values of all ionizable groups is essential for precisely predicting the pH of maximum and minimum solubility. The significant variance in ionization state across the physiological pH range is a critical consideration in drug development for absorption and formulation.[8]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [wap.guidechem.com]

- 4. synchem.de [synchem.de]

- 5. 5-HYDROXYPYRIDINE-2-CARBOXYLIC ACID CAS#: 15069-92-8 [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. 5-HYDROXYPYRIDINE-2-CARBOXYLIC ACID | 15069-92-8 [chemicalbook.com]

- 8. The influence of pH on antioxidant properties and the mechanism of antioxidant action of hydroxyflavones | Scilit [scilit.com]

5-Hydroxypyridine-2-carboxylic Acid Hydrate stability and storage conditions.

An In-Depth Technical Guide to the Stability and Storage of 5-Hydroxypyridine-2-carboxylic Acid Hydrate

Authored by: Gemini, Senior Application Scientist

Abstract

5-Hydroxypyridine-2-carboxylic Acid, a pivotal intermediate in the synthesis of novel pharmaceutical and agrochemical compounds, requires a thorough understanding of its stability profile to ensure its quality, efficacy, and safety in research and development applications.[1] This guide provides a comprehensive technical overview of the stability and recommended storage conditions for this compound. We will delve into its physicochemical properties, explore potential degradation pathways based on its chemical structure, and present a detailed, field-proven methodology for conducting a forced degradation study to assess its intrinsic stability. This document is intended for researchers, scientists, and drug development professionals who handle this compound.

Introduction and Physicochemical Profile

5-Hydroxypyridine-2-carboxylic Acid, also known as 5-hydroxypicolinic acid, is a heterocyclic compound featuring a pyridine ring substituted with both a hydroxyl and a carboxylic acid group.[2] This bifunctional nature makes it a versatile building block for creating more complex, biologically active molecules.[1] The commercially available form is often a monohydrate, whose stability is critical for ensuring the purity and consistency of downstream synthetic processes. Understanding its behavior under various environmental conditions is paramount for maintaining its integrity from procurement to application.

Key Physicochemical Properties

The stability of a chemical compound is intrinsically linked to its physical and chemical properties. The following table summarizes the key characteristics of 5-Hydroxypyridine-2-carboxylic Acid and its hydrate form.

| Property | Value | Source(s) |

| Chemical Name | This compound | [2][3] |

| Synonyms | 5-Hydroxypicolinic acid | [1] |

| CAS Number | 1194707-71-5 (Monohydrate); 15069-92-8 (Anhydrous) | [2] |

| Molecular Formula | C₆H₅NO₃ · H₂O | |

| Molecular Weight | 157.12 g/mol (Monohydrate) | |

| Appearance | White to off-white crystalline solid/powder | [1][2] |

| Melting Point | 260 - 275 °C (Decomposition may occur) | [2][4] |

| Solubility | Soluble in dimethyl sulfoxide (DMSO), methanol, ethanol, and acetone.[5] | [5] |

Stability Profile and Potential Degradation Pathways

This compound is generally stable under recommended storage conditions.[6][7] However, its functional groups—a carboxylic acid, a phenolic hydroxyl group, and a nitrogen-containing aromatic ring—present several potential routes for chemical degradation under stress conditions such as exposure to harsh pH, oxidative environments, high temperatures, or UV light.

The primary degradation pathways for pyridine derivatives often involve hydroxylation followed by ring cleavage.[8] For this specific molecule, the presence of electron-donating (hydroxyl) and electron-withdrawing (carboxylic acid) groups influences the reactivity of the pyridine ring.

Potential Degradation Mechanisms Include:

-

Decarboxylation: The carboxylic acid group may be lost as CO₂ under thermal stress, a common reaction for pyridine-carboxylic acids.

-

Oxidation: The electron-rich pyridine ring, activated by the hydroxyl group, can be susceptible to oxidation, potentially leading to ring-opening or the formation of N-oxides.

-

Hydrolysis-Related Changes: While the core structure is not susceptible to simple hydrolysis, extreme pH conditions can catalyze other reactions or affect the hydration state.

-

Photodegradation: Aromatic systems can absorb UV light, leading to excited states that may undergo various reactions, including dimerization or reaction with oxygen. Some pyridine derivatives are known to be susceptible to photochemical destruction.[9]

Below is a conceptual diagram illustrating the potential stress factors and resulting degradation types.

Detailed Experimental Protocol

This protocol is a representative methodology based on ICH guidelines and best practices for small molecules. [10][11] 1. Materials and Equipment:

-

This compound (high purity)

-

HPLC-grade Methanol, Acetonitrile, and Water

-

Formic Acid or Phosphoric Acid (for mobile phase)

-

Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH)

-

Hydrogen Peroxide (H₂O₂)

-

HPLC system with UV/PDA detector and preferably a Mass Spectrometer (MS)

-

Stability-indicating HPLC column (e.g., C18)

-

pH meter, calibrated oven, photostability chamber

2. Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol. [12]* Prepare an unstressed control sample by diluting the stock solution with a 50:50 mixture of water and methanol to a working concentration (e.g., 0.1 mg/mL).

3. Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for a specified time (e.g., 24 hours). Withdraw samples at intervals, cool, neutralize with 0.1 M NaOH, and dilute for analysis. [11][13]* Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for a specified time. Withdraw samples, cool, neutralize with 0.1 M HCl, and dilute for analysis. [11][13]* Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for a specified time. Withdraw samples and dilute for analysis. [10]* Thermal Degradation: Place the solid powder in an oven at a high temperature (e.g., 80°C) for a specified period. Withdraw samples, dissolve in methanol, and dilute for analysis.

-

Photolytic Degradation: Expose both the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines. [11] 4. Analytical Methodology (HPLC): A stability-indicating method must be able to separate the intact compound from all potential degradation products. [14]* Column: C18, 4.6 x 150 mm, 5 µm (or similar)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start with a high aqueous percentage (e.g., 95% A) and gradually increase the organic phase (B) to elute degradation products.

-

Flow Rate: 1.0 mL/min

-

Detection: UV/PDA detector set at an appropriate wavelength (e.g., 327 nm) and MS for identification. [5]* Injection Volume: 10 µL

Data Interpretation and Reporting

The analysis of stressed samples provides critical insights into the stability of the molecule.

Key Assessment Criteria

-

Assay of Intact Compound: Calculate the percentage of the compound remaining after stress to determine the extent of degradation.

-

Peak Purity Analysis: Use a PDA detector to assess the peak purity of the parent compound in stressed samples. This ensures no degradation products are co-eluting. [13]* Mass Balance: Account for the initial amount of the compound by summing the amount remaining and the amounts of all degradation products formed. A good mass balance (95-105%) indicates that all significant degradation products have been detected.

-

Identification of Degradants: If coupled with a mass spectrometer, the mass-to-charge ratio (m/z) of the degradation products can be determined, aiding in structural elucidation. [13]

Summary of Forced Degradation Conditions

| Stress Condition | Reagent/Parameters | Typical Duration | Expected Outcome |

| Acidic | 0.1 M HCl @ 60°C | 24 - 48 hours | Potential for minor degradation. |

| Basic | 0.1 M NaOH @ 60°C | 8 - 24 hours | Potential degradation of carboxylic acid or ring. |

| Oxidative | 3% H₂O₂ @ RT | 24 hours | Formation of N-oxides or ring-opened products. |

| Thermal | 80°C (Solid) | 48 - 72 hours | Potential for decarboxylation and loss of water of hydration. |

| Photolytic | ICH Q1B Standard | As per guideline | Formation of photodegradation adducts. |

Conclusion

This compound is a stable compound when stored under appropriate conditions. The key to preserving its integrity lies in protecting it from high temperatures, light, and incompatible chemicals. For long-term viability, storage at -20°C in a tightly sealed, opaque container is strongly recommended. [6]Forced degradation studies are essential for fully characterizing its stability profile, identifying potential impurities that may arise during storage or processing, and developing robust, stability-indicating analytical methods. This knowledge is fundamental to ensuring the quality and reliability of this important synthetic intermediate in all its applications.

References

-

5-hydroxypyrazine-2-carboxylic acid-MSDS - BioCrick. (n.d.). Retrieved from [Link]

-

2-Pyridinecarboxylic acid, 5-hydroxy-, hydrazide Safety Data Sheets(SDS). (n.d.). Lookchem. Retrieved from [Link]

-

5-Hydroxypyridine-2-carboxylic Acid: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

S. L. G., & Kumar, S. A. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

-

A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]

-

Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing. (2024). ACS Publications. Retrieved from [Link]

-

Venkatesh, D. N., & Kumar, S. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

-

Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]

-

He, J., et al. (2018). Genetic and Biochemical Characterization of 5-Hydroxypicolinic Acid Metabolism in Alcaligenes faecalis JQ135. ResearchGate. Retrieved from [Link]

-

Raut, T. (2025). Recent Trends in Stability Indicating Analytical Method for Drug Substance. International Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Amador, J. A., et al. (1990). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic. ASM Journals. Retrieved from [Link]

-

Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC. Retrieved from [Link]

-

Berton, P., et al. (2016). Trends in Analytical chemistry. CONICET. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 1194707-71-5 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. 5-HYDROXYPYRIDINE-2-CARBOXYLIC ACID | 15069-92-8 [chemicalbook.com]

- 6. biocrick.com [biocrick.com]

- 7. lookchem.com [lookchem.com]

- 8. benchchem.com [benchchem.com]

- 9. journals.asm.org [journals.asm.org]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. benchchem.com [benchchem.com]

- 13. onyxipca.com [onyxipca.com]

- 14. ijpsjournal.com [ijpsjournal.com]

role of 5-Hydroxypyridine-2-carboxylic Acid Hydrate in organic synthesis.

An In-depth Technical Guide: The Pivotal Role of 5-Hydroxypyridine-2-carboxylic Acid Hydrate in Modern Organic Synthesis

Abstract

5-Hydroxypyridine-2-carboxylic acid, also known as 5-hydroxypicolinic acid, is a heterocyclic compound of significant interest in contemporary organic synthesis.[1] Its structure, which features a pyridine ring functionalized with both a hydroxyl and a carboxylic acid group, provides multiple reactive sites, making it an exceptionally versatile building block.[1][2] This guide offers a comprehensive exploration of the role of its hydrate form in synthetic chemistry. We will delve into its fundamental properties, its critical applications as a key intermediate in the development of pharmaceuticals and agrochemicals, its function in coordination chemistry, and its emerging use in material science.[1][2][3] This document is intended for researchers, chemists, and drug development professionals, providing field-proven insights, detailed protocols, and a mechanistic understanding of its synthetic utility.

Core Chemical Identity and Physicochemical Profile

The synthetic value of any chemical intermediate begins with a thorough understanding of its physical and chemical properties. 5-Hydroxypyridine-2-carboxylic acid's utility is rooted in its unique bifunctional structure, which dictates its reactivity and applications.[2]

Structural Basis of Versatility

The molecule's power lies in the strategic placement of its two functional groups on the pyridine ring. The carboxylic acid at the 2-position is readily activated for nucleophilic attack, enabling standard transformations such as esterification, amidation, and other coupling reactions to build molecular complexity.[1] Simultaneously, the hydroxyl group at the 5-position can act as a nucleophile, a directing group in electrophilic aromatic substitution, or a hydrogen-bond donor, influencing the molecule's solubility, crystal packing, and biological interactions. This dual functionality makes it an invaluable precursor for creating diverse molecular architectures with tailored properties.[1]

Physicochemical Properties

A clear understanding of the compound's properties is paramount for its effective use in experimental design. The table below summarizes its key characteristics.

| Property | Value | Reference |

| Chemical Name | This compound | [4] |

| Synonyms | 5-Hydroxypicolinic acid | [1][5] |

| CAS Number | 1194707-71-5 (Monohydrate) | [4][6] |

| Molecular Formula | C₆H₇NO₄ | [3] |

| Molecular Weight | 157.12 g/mol | [3] |

| Appearance | Solid | [6] |

| Melting Point | 267-275 °C | [6] |

| Solubility | Soluble in common organic solvents |

Keystone Intermediate in Pharmaceutical Synthesis

5-Hydroxypyridine-2-carboxylic acid is a cornerstone intermediate in the synthesis of complex, biologically active compounds for healthcare. Its rigid scaffold and functional handles are ideal for constructing molecules that can effectively interact with biological targets.

Scaffold for Neurologically Active Agents

This compound serves as a vital starting material for novel drug candidates, particularly those targeting neurological disorders.[2] The pyridine core is a common motif in central nervous system (CNS) drugs. The presence of both a hydrogen-bond donor (the hydroxyl group) and an acceptor (the pyridine nitrogen) allows for specific interactions with enzyme and receptor active sites, making it an excellent scaffold for developing drugs with enhanced efficacy.[2]

General Synthetic Workflow in Drug Development

The journey from a building block like 5-Hydroxypyridine-2-carboxylic acid to a final active pharmaceutical ingredient (API) is a multi-step process. The causality behind this workflow is the sequential and controlled modification of the core structure to achieve the desired pharmacological profile.

Caption: General workflow for API synthesis using the title compound.

Experimental Protocol: Synthesis of Methyl 5-hydroxypyridine-2-carboxylate

This protocol details a standard esterification reaction, a fundamental transformation for this molecule. The choice of acidic catalysis (like H₂SO₄) is causal: it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol.

Objective: To convert the carboxylic acid moiety into a methyl ester.

Materials:

-

This compound

-

Methanol (Anhydrous)

-

Sulfuric Acid (Concentrated)

-

Sodium Bicarbonate (Saturated aqueous solution)

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, suspend 5.0 g of this compound in 100 mL of anhydrous methanol.

-

Catalyst Addition: While stirring, slowly add 1 mL of concentrated sulfuric acid to the suspension. The slow addition is crucial to control the exothermic reaction.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of a saturated sodium bicarbonate solution to neutralize the excess acid. This step must be done carefully due to CO₂ evolution.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract three times with 50 mL portions of ethyl acetate.